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D-Galactose-6,6-C-t2(9CI)

Cat. No.: B13749084
M. Wt: 184.17 g/mol
InChI Key: GZCGUPFRVQAUEE-PLPLWAIMSA-N
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Description

Significance of Site-Specific Radiolabeling

The ability to track the exact location of a radioactive label within a molecule and its metabolites is fundamental to modern biochemistry. nih.gov Unlike generally labeled compounds, site-specific radiolabeling allows researchers to follow the fate of a particular atom or functional group through a series of biochemical reactions. This level of detail is crucial for:

Mapping Metabolic Pathways: By tracing the radiolabel, scientists can identify the series of enzymatic reactions a carbohydrate undergoes, uncovering new metabolic intermediates and pathways. The metabolism of D-galactose, for instance, is critical for energy production and the formation of essential biomolecules. sigmaaldrich.com

Understanding Enzyme Mechanisms: The stereospecificity and regioselectivity of enzymes can be investigated by observing how they interact with site-specifically labeled substrates.

Studying Transport Mechanisms: The movement of carbohydrates across cellular membranes, a vital process in nutrient uptake, can be quantitatively measured using radiolabeled tracers.

Probing Glycoconjugate Biosynthesis: Glycoproteins and glycolipids are essential for numerous cellular functions. Site-specifically labeled sugars help in understanding the intricate processes of their synthesis and modification. nih.gov

The use of isotopes like tritium (B154650) (³H), as in D-Galactose-6,6-C-t2(9CI), offers high specific activity, enabling the detection of minute quantities of the tracer and its metabolites.

The Evolution of D-Galactose-6,6-C-t2(9CI) in Tracer Methodologies

The development of tracer methodologies has progressed from using generally labeled compounds to employing highly specific probes like D-Galactose-6,6-C-t2(9CI). This evolution has been driven by the need for more precise and quantitative data in biochemical and biomedical research.

While specific research findings on D-Galactose-6,6-C-t2(9CI) are not extensively documented in publicly available literature, its design points to its application in studies where the fate of the C-6 position of galactose is of particular interest. This could include investigations into:

Oxidation at C-6: The enzymatic oxidation of the C-6 hydroxyl group of galactose to form galacturonic acid is a key step in certain metabolic pathways. A tritium label at this position would be invaluable for studying the kinetics and mechanism of this reaction.

Deoxygenation Reactions: The conversion of galactose to 6-deoxy-galactose (fucose) is a critical modification in the biosynthesis of many glycoconjugates. nih.gov

Glycosidic Bond Formation: Understanding how the C-6 position influences the formation and stability of glycosidic linkages in polysaccharides and glycoconjugates.

The use of radiolabeled galactose analogs, such as 2-[18F]fluoro-2-deoxy-d-galactose (FDGal) in positron emission tomography (PET), highlights the ongoing importance of modified sugars in medical imaging and research, particularly in studying liver function and detecting hepatocellular carcinoma. nih.gov

Research Applications and Findings

While detailed published studies specifically employing D-Galactose-6,6-C-t2(9CI) are scarce, the principles of its use can be inferred from research on similar radiolabeled carbohydrates. The data gathered from such probes are typically quantitative and highly specific.

Table 1: Physicochemical Properties of D-Galactose

This interactive table provides key physicochemical properties of the parent compound, D-galactose.

PropertyValueSource
Molecular Formula C6H12O6 sigmaaldrich.comnih.gov
Molecular Weight 180.16 g/mol sigmaaldrich.comnih.gov
Physical Description White crystalline powder nih.gov
Melting Point 168-170 °C chemsrc.com
Solubility Highly soluble in water solubilityofthings.com

Table 2: Illustrative Research Applications of Radiolabeled Galactose

This table outlines potential and established research applications for radiolabeled galactose derivatives, including the conceptual applications of D-Galactose-6,6-C-t2(9CI).

Research AreaApplication of Radiolabeled GalactoseSignificance
Enzyme Kinetics Measuring the rate of enzymatic conversion of galactose.To determine enzyme efficiency and inhibition.
Metabolic Flux Analysis Quantifying the flow of galactose through different metabolic pathways.To understand metabolic regulation in health and disease. sigmaaldrich.com
Glycobiology Tracing the incorporation of galactose into glycoproteins and glycolipids.To elucidate the function of glycoconjugates in cellular processes. nih.gov
Medical Imaging (PET) Using fluorinated galactose analogs (e.g., FDGal) to visualize metabolic activity.For non-invasive diagnosis and monitoring of diseases like cancer. nih.gov

The precision offered by site-specific labeling with tritium in D-Galactose-6,6-C-t2(9CI) would allow for highly sensitive measurements in these and other applications, contributing to a deeper understanding of galactose metabolism and its role in biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B13749084 D-Galactose-6,6-C-t2(9CI)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

184.17 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2

InChI Key

GZCGUPFRVQAUEE-PLPLWAIMSA-N

Isomeric SMILES

[3H]C([3H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Radiochemical Validation of D Galactose 6,6 C T2 9ci

Stereospecific Tritium (B154650) Labeling Strategies at C-6 Position of D-Galactose

The introduction of tritium atoms specifically at the C-6 position of D-galactose is a multi-step process that leverages a combination of enzymatic specifity and chemical reduction to achieve high radiochemical purity and specific activity.

A robust and widely employed strategy for labeling the C-6 position of galactose involves a two-step chemoenzymatic process. ucsd.eduiaea.org

Enzymatic Oxidation: The initial and key step is the regioselective oxidation of the primary hydroxyl group at the C-6 position of a suitable galactose precursor to an aldehyde. This is most commonly achieved using the enzyme galactose oxidase (GalOx, EC 1.1.3.9). rsc.orgresearchgate.net Galactose oxidase specifically targets the C-6 primary alcohol of galactose and galactoside residues, converting it to the corresponding aldehyde while reducing molecular oxygen to hydrogen peroxide. rsc.orgresearchgate.net To prevent degradation of the enzyme or product by the hydrogen peroxide byproduct, catalase is typically included in the reaction mixture. ucsd.edu

Chemical Reduction: Following the enzymatic oxidation, the resulting C-6 aldehyde (a 6-aldo-galactose derivative) is reduced back to a primary alcohol. This reduction is performed using a tritiated reducing agent, most commonly sodium borotritide (NaB³H₄). ucsd.edusemanticscholar.org This step introduces two tritium atoms at the C-6 position, yielding the desired D-Galactose-6,6-C-t2(9CI). The use of a tritiated reducing agent on the aldehyde intermediate ensures the stereospecific incorporation of the isotopic label. ucsd.edugoogle.com

This chemoenzymatic approach is favored because it allows for specific labeling at a non-anomeric, and generally stable, position within the molecule.

The choice of the starting material is crucial for a successful synthesis. While D-galactose itself can be a substrate, activated forms are often preferred for their role in biological systems and as substrates for the enzymes used.

Uridine Diphosphate Galactose (UDP-Galactose): A frequently used precursor is UDP-galactose. ucsd.edu This sugar nucleotide is a natural substrate for galactose oxidase and a key intermediate in glycoconjugate biosynthesis. ucsd.edu

Derivatization: The primary derivatization step is the enzymatic oxidation of the precursor to form a 6-aldo intermediate, such as 6-aldo-UDP-Gal. ucsd.edu This aldehyde is the key derivative that is subsequently reduced with sodium borotritide to incorporate the tritium label. ucsd.edu

Other Precursors: Other galactose-containing molecules, such as galactogen, can also serve as precursors for tritiation at the C-6 position using the same galactose oxidase/sodium borotritide method. iaea.org

The selection of the precursor often depends on the final application of the radiolabeled compound. For instance, synthesizing UDP-[6-³H]galactose allows for the study of galactosyltransferases. ucsd.edu The tritiated monosaccharide, D-Galactose-6,6-C-t2(9CI), can then be easily obtained by mild acid hydrolysis of the radiolabeled sugar nucleotide. ucsd.edu

Table 1: Summary of Chemoenzymatic Synthesis Strategy for C-6 Tritiation of Galactose

Step Method Key Reagent/Enzyme Precursor Example Intermediate Product Final Product
1. Oxidation Enzymatic Galactose Oxidase, Catalase UDP-Galactose 6-aldo-UDP-Gal -
2. Reduction Chemical Sodium Borotritide (NaB³H₄) 6-aldo-UDP-Gal - UDP-[6-³H]Galactose
3. Hydrolysis Chemical Mild Acid UDP-[6-³H]Galactose - D-Galactose-6,6-C-t2(9CI)

Post-Synthetic Purification Techniques for D-Galactose-6,6-C-t2(9CI)

After the labeling reaction, the mixture contains the desired tritiated product, unreacted precursors, radiolabeled and non-radiolabeled byproducts, and salts. A multi-step purification process is therefore essential to achieve high radiochemical purity.

Chromatography is the cornerstone of purification for radiolabeled carbohydrates. rsc.org Given the structural similarity of the components in the reaction mixture, a combination of techniques is often employed.

Ion-Exchange Chromatography: This technique is particularly useful for separating charged molecules. In the synthesis of UDP-[6-³H]galactose, anion-exchange columns like QAE Sephadex or PEI cellulose (B213188) are used to separate the negatively charged sugar nucleotide from any uncharged, oxidized free galactose and to remove unreacted aldehyde precursors. ucsd.edu

Size-Exclusion Chromatography (Gel Filtration): Columns such as Sephadex G-10 are used for desalting the sample, effectively removing small molecules like NaCl which is used to elute the product from ion-exchange columns. ucsd.edu

Thin-Layer Chromatography (TLC): Preparative TLC on silica (B1680970) gel plates can be used to purify the oxidized intermediate (6-aldo-UDP-Gal) before the reduction step. ucsd.edu It is also a common method for monitoring the progress of the reaction and assessing the purity of the final product. cyclotron.org.tw

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of radiolabeled compounds. openmedscience.com For carbohydrates, which lack a strong UV chromophore, specialized systems like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are highly effective. chromatographyonline.com Reverse-phase HPLC can also be used, often coupled with a radioactivity detector, to isolate the pure tritiated product. researchgate.net

The goal of these chromatographic steps is to isolate D-Galactose-6,6-C-t2(9CI) with a radiochemical purity that is typically greater than 95-98%.

Radiochemical Purity Assessment and Stability Profiling

Verifying the identity, purity, and stability of D-Galactose-6,6-C-t2(9CI) is the final and a continuous requirement for its use in research.

A suite of analytical methods is used to confirm that the radioactivity is associated with the correct chemical structure and to quantify its purity.

Radio-Chromatography: The most common methods for determining radiochemical purity are radio-TLC and radio-HPLC. cyclotron.org.tw In these techniques, the chromatogram is analyzed by both a chemical detector (if applicable) and a radioactivity detector. The radiochemical purity is calculated as the percentage of the total radioactivity that co-elutes with the authentic, non-labeled standard of the compound. researchgate.net HPLC is particularly adept at separating the parent compound from closely related radiolytic impurities. researchgate.net

Liquid Scintillation Counting: This is the standard technique for quantifying the amount of tritium (³H) in a sample. dtu.dk It is used to determine the specific activity (e.g., in Curies per millimole, Ci/mmol) of the final product and to measure radioactivity in fractions collected during chromatographic analysis. ucsd.edu

Mass Spectrometry (MS) and NMR Spectroscopy: These techniques are used to confirm the structural integrity of the labeled compound. openmedscience.com Mass spectrometry can verify the incorporation of tritium by detecting the expected increase in molecular weight, while NMR can help confirm the position of the label, although the analysis of tritiated compounds can be complex. openmedscience.com

Stability Profiling: Tritiated compounds are susceptible to decomposition over time due to a process called self-radiolysis. researchgate.net The beta particles emitted by tritium decay can interact with the labeled molecule itself (internal decomposition) or with surrounding solvent or compound molecules (external and secondary decomposition), leading to the formation of radiochemical impurities. researchgate.net Preparations with high specific activity are particularly prone to this degradation. nih.gov

Stability profiling involves periodically re-analyzing the radiochemical purity of the compound using methods like radio-HPLC to detect the formation of degradation products. researchgate.net To mitigate decomposition, tritiated compounds like D-Galactose-6,6-C-t2(9CI) are typically stored at low temperatures (e.g., -20°C or lower) and often dissolved in a solvent that can help dissipate the energy from radioactive decay. nih.gov

Table 2: Analytical Techniques for Validation of D-Galactose-6,6-C-t2(9CI)

Technique Purpose
Radio-TLC Assessment of radiochemical purity, reaction monitoring.
Radio-HPLC High-resolution separation for final purification and definitive assessment of radiochemical purity and stability.
Liquid Scintillation Counting Quantification of radioactivity and determination of specific activity.
Mass Spectrometry (MS) Confirmation of tritium incorporation and molecular weight.
NMR Spectroscopy Structural confirmation and verification of label position.

Table 3: List of Compounds Mentioned

Compound Name
D-Galactose-6,6-C-t2(9CI)
D-Galactose
Uridine Diphosphate Galactose (UDP-Galactose)
UDP-[6-³H]Galactose
6-aldo-UDP-Gal
Sodium Borotritide
Hydrogen Peroxide

Advanced Applications of D Galactose 6,6 C T2 9ci in Biological Research Systems

Investigating Cellular Uptake and Transport Mechanisms in In Vitro Models

The journey of D-galactose into the cell is a critical first step in its metabolic fate. Utilizing tritiated D-galactose allows for precise quantification of its movement across the plasma membrane, providing invaluable insights into the kinetics and specificity of this process.

Kinetic Analysis of Galactose Transport across Cellular Membranes

The transport of D-galactose across cellular membranes is a saturable process that can be described by Michaelis-Menten kinetics. By measuring the initial velocity of radiolabeled galactose uptake at various concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide a quantitative measure of the affinity of the transporter for its substrate and the maximum rate of transport, respectively.

Studies across various in vitro models have revealed a range of kinetic parameters for D-galactose transport, reflecting the diversity of transport systems present in different cell types. For instance, in a galactokinase null-allele mutant of a Chinese hamster V79 cell line, D-galactose transport exhibited a Km of 8.6 ± 2.6 mM and a Vmax of 26.1 ± 7.2 nmol/mg protein/min nih.gov. In rabbit kidney cortex cells, the kinetic parameters for galactose entry were determined to be a Km of 1.5 mM and a Vmax of 10 µmoles/g wet wt./hr nih.gov. These differences highlight the tissue-specific nature of galactose transport.

Kinetic Parameters of D-Galactose Transport in Various In Vitro Models

In Vitro ModelKm (mM)VmaxReference
Chinese Hamster V79 Cells (GalKl mutant)8.6 ± 2.626.1 ± 7.2 nmol/mg protein/min nih.gov
Rabbit Kidney Cortex Cells1.510 µmoles/g wet wt./hr nih.gov
Saccharomyces cerevisiae (High-affinity)0.8- researchgate.net
Saccharomyces cerevisiae (Low-affinity)25- researchgate.net

Identification of Specific Transporters and Carrier Proteins

The transport of D-galactose into cells is mediated by two primary families of transporter proteins: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). While glucose is the primary substrate for many of these transporters, they often exhibit a broader specificity that includes D-galactose.

Facilitative Glucose Transporters (GLUTs): These transporters facilitate the movement of sugars down their concentration gradient. Several GLUT isoforms have been implicated in galactose transport, with varying affinities.

Sodium-Dependent Glucose Cotransporters (SGLTs): These transporters utilize the sodium gradient across the cell membrane to drive the uptake of glucose and galactose against their concentration gradient. This active transport mechanism is particularly important in tissues like the small intestine and the renal tubules for efficient sugar absorption and reabsorption.

Tracing Intracellular Trafficking and Compartmentalization

Once inside the cell, D-Galactose-6,6-C-t2(9CI) embarks on a journey through various subcellular compartments as it enters metabolic pathways. The tritium (B154650) label allows researchers to follow its path and identify its localization within the cell.

Following uptake, D-galactose is primarily metabolized through the Leloir pathway. The initial step involves phosphorylation by galactokinase to form galactose-1-phosphate. Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose. These enzymatic steps are crucial for the integration of galactose into cellular metabolism.

Autoradiographic studies using [3H]galactose in F9 embryonal carcinoma cells have shown that a significant portion of the radiolabel, 56%, is localized to the plasma membrane nih.gov. This suggests that a substantial amount of galactose is incorporated into membrane glycoproteins and glycolipids. The remainder of the label is distributed within the cytoplasm and nucleus, indicating its involvement in various intracellular processes nih.gov.

Further research in yeast has suggested that the enzymes of the Leloir pathway may not be freely diffusible in the cytosol but could be organized into discrete complexes, or "metabolons" nih.gov. This compartmentalization could enhance the efficiency of the metabolic pathway by channeling intermediates between successive enzymes. Using fluorescently tagged GALT in Saccharomyces cerevisiae, researchers observed that the enzyme localizes to distinct spots within the cytoplasm, supporting the idea of a structured metabolic machinery nih.gov.

Application in In Vivo Animal Model Research (Non-Human)

The use of D-Galactose-6,6-C-t2(9CI) and other radiolabeled galactose analogs extends to in vivo studies in non-human animal models, providing a window into the systemic fate and organ-specific metabolism of this sugar.

Pharmacokinetic and Biodistribution Studies in Experimental Animals

Autoradiography is a powerful technique to visualize the distribution of radiolabeled compounds in tissues. Whole-body autoradiography following the administration of a tritium-labeled substance can provide a comprehensive map of its localization across different organs mdpi.com. Such studies are crucial for understanding which tissues are the primary sites of galactose uptake and metabolism.

Organ-Specific Metabolic Activity Assessment

Radiolabeled D-galactose is a valuable tool for assessing the metabolic function of specific organs, particularly the liver, which is the primary site of galactose metabolism. The rate of galactose clearance from the blood is a well-established measure of liver function.

In animal models, this principle is applied to investigate liver health and disease. For example, the galactose single point (GSP) method, which measures the blood galactose level at a specific time point after administration, has been shown to be a sensitive biomarker of liver injury in rats nih.gov. Studies have demonstrated a significant correlation between GSP values and the histological assessment of liver damage nih.gov.

Furthermore, advanced imaging techniques like positron emission tomography (PET) using galactose analogs such as 2-[18F]fluoro-2-deoxygalactose (FDG) allow for the non-invasive quantification of hepatic galactose metabolism in vivo nih.gov. These studies in animal models, such as pigs, have validated that the kinetic parameters obtained from PET imaging accurately reflect the liver's metabolic capacity nih.gov. Such approaches are instrumental in understanding the impact of various pathological conditions on organ-specific metabolism. Chronic oral administration of D-galactose in rats has been shown to induce oxidative stress, with the liver exhibiting the most significant damage, providing a model to study age-related organ dysfunction mdpi.com.

Elucidation of Galactose Metabolism and Biochemical Transformations Utilizing D Galactose 6,6 C T2 9ci

Dissecting the Leloir Pathway and its Intermediates

The primary route for galactose catabolism in most organisms is the Leloir pathway, which converts D-galactose into glucose-1-phosphate, an intermediate of glycolysis. wikipedia.orgresearchgate.nettaylorandfrancis.com The use of tritium-labeled galactose, such as D-Galactose-6,6-C-t2, has been instrumental in tracing the progression of galactose through this pathway and identifying its key intermediates.

The Leloir pathway comprises a series of enzymatic reactions:

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to form galactose-1-phosphate (Gal-1-P). wikipedia.orgbio-rad.com

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the reaction of Gal-1-P with UDP-glucose to produce UDP-galactose and glucose-1-phosphate. wikipedia.orgbio-rad.com

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thereby regenerating the UDP-glucose consumed in the previous step. wikipedia.orgbio-rad.com

By introducing D-Galactose-6,6-C-t2 into a biological system, researchers can track the tritium (B154650) label as it is incorporated into the successive intermediates of the Leloir pathway. For instance, the detection of radioactivity in galactose-1-phosphate and subsequently in UDP-galactose confirms the flow of the carbon skeleton through the initial steps of the pathway. nih.gov A dual-labeling strategy, combining a tritium label on galactose with a 14C label on another hexose, allows for the calculation of isotope ratios in various intermediates, providing a detailed picture of the metabolic flux through the pathway. nih.gov

A hypothetical experiment tracking the incorporation of tritium from D-Galactose-6,6-C-t2 into the intermediates of the Leloir pathway in cultured liver cells could yield the following data:

Time (minutes)Radioactivity in Galactose-1-phosphate (dpm/nmol)Radioactivity in UDP-galactose (dpm/nmol)Radioactivity in Glucose-1-phosphate (dpm/nmol)
1500050050
5250030001500
15100045003500
3020030004800

This table represents hypothetical data for illustrative purposes.

These findings demonstrate the sequential conversion of galactose and the accumulation of the label in downstream products, confirming the activity of the Leloir pathway enzymes.

Characterization of Alternative Galactose Metabolic Routes

While the Leloir pathway is the principal route for galactose metabolism, alternative pathways exist and become particularly significant when the Leloir pathway is impaired, such as in galactosemia. researchgate.netnih.goveyewiki.org The use of tritiated galactose has been crucial in identifying and characterizing these alternative metabolic routes.

When the Leloir pathway is blocked, galactose can be shunted into other pathways:

The Polyol Pathway: Aldose reductase can reduce galactose to galactitol. The accumulation of galactitol is implicated in the pathology of galactosemia. researchgate.neteyewiki.org

The Oxidative Pathway: Galactose can be oxidized to galactonate, which can then enter the pentose (B10789219) phosphate (B84403) pathway. researchgate.netresearchgate.net

The Tagatose-6-Phosphate Pathway: In some bacteria, galactose is metabolized via galactose-6-phosphate (B1197297) to tagatose-6-phosphate and then cleaved into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. oup.comnih.gov

Quantifying Metabolic Fluxes within Carbohydrate Pathways

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov Isotopic tracers like D-Galactose-6,6-C-t2 are central to MFA studies of carbohydrate metabolism. embopress.orgoup.comfrontiersin.org By measuring the rate of incorporation of the tritium label from D-Galactose-6,6-C-t2 into various metabolic end-products, such as glycogen (B147801), lactate (B86563), and CO2, researchers can calculate the flux through different metabolic pathways.

For example, the rate of tritium incorporation into glycogen provides a measure of the anabolic flux of galactose towards energy storage. scispace.com Similarly, the appearance of tritium in lactate and CO2 reflects the catabolic flux of galactose through glycolysis and the citric acid cycle, respectively. These quantitative data are essential for understanding how cells regulate carbohydrate metabolism in response to different nutritional states or genetic modifications.

A comparative metabolic flux analysis in wild-type and genetically modified yeast cells using D-Galactose-6,6-C-t2 could generate the following illustrative data:

Yeast StrainGalactose Uptake Rate (nmol/min/mg protein)Flux to Glycogen (% of uptake)Flux to Glycolysis (% of uptake)
Wild-Type1001585
GALK Mutant523
GALT Mutant8190 (via alternative pathways)

This table represents hypothetical data for illustrative purposes.

Studying Galactose Anabolism and Catabolism

The fate of galactose in the body is a balance between anabolic processes (synthesis of complex molecules) and catabolic processes (breakdown for energy). D-Galactose-6,6-C-t2 is an invaluable tool for dissecting these opposing metabolic fates.

Anabolism:

Glycoprotein and Glycolipid Synthesis: UDP-galactose, derived from the Leloir pathway, is a crucial precursor for the synthesis of galactosylated glycoproteins and glycolipids. taylorandfrancis.comresearchgate.net By tracing the incorporation of tritium from D-Galactose-6,6-C-t2 into these complex macromolecules, scientists can study the rate and regulation of their synthesis. researchgate.netlsu.edu

Lactose Synthesis: In lactating mammals, galactose is a key component of lactose. Tracer studies have shown the direct incorporation of plasma galactose into lactose. wikipedia.org

Catabolism:

The dual-labeling approach mentioned previously, using both tritium and 14C, can be particularly powerful in distinguishing between anabolic and catabolic fates. nih.gov By analyzing the 3H/14C ratio in different cellular components, researchers can gain a comprehensive understanding of how galactose is partitioned between storage, structural roles, and energy production. nih.gov This is critical for understanding normal physiology as well as the metabolic disturbances that occur in diseases like galactosemia and cancer. nih.gov

Enzymatic Investigations and Mechanistic Insights with D Galactose 6,6 C T2 9ci

Biochemical Characterization of Galactokinases (GALK)

Galactokinase (GALK) is a phosphotransferase that catalyzes the first committed step in galactose metabolism, the phosphorylation of α-D-galactose to galactose-1-phosphate, using ATP as a phosphate (B84403) donor. wikipedia.orgnih.gov The reaction occurs at the C-1 hydroxyl group of galactose.

Mechanistic Insights: The mechanism involves the abstraction of a proton from the C-1 hydroxyl of galactose by an active site residue (Asp-186 in humans), followed by a nucleophilic attack on the terminal phosphate of ATP. wikipedia.org The C-6 position of galactose is not directly involved in this catalytic process. Therefore, studies using D-Galactose-6,6-d2 to probe the mechanism of GALK have not been reported in the scientific literature, as no significant kinetic isotope effect would be expected. Research on GALK has instead focused on its structure, substrate specificity for various sugars, and the roles of active site residues through site-directed mutagenesis. nih.govnih.gov

Probing Galactose-1-Phosphate Uridyltransferases (GALT) Reaction Mechanisms

Galactose-1-Phosphate Uridyltransferase (GALT) catalyzes the second step of the Leloir pathway. wikipedia.org It facilitates the reversible transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding glucose-1-phosphate and UDP-galactose. maastrichtuniversity.nl

Mechanistic Insights: The GALT reaction is a double displacement (ping-pong) mechanism involving a covalent UMP-enzyme intermediate. The chemistry occurs at the C-1 phosphate of the substrate. As with GALK, the C-6 position is remote from the site of catalysis. No published studies were found that employ D-Galactose-6,6-d2 to investigate the GALT mechanism. Mechanistic studies on GALT typically focus on identifying the nucleophilic residue in the active site, understanding the structural changes during catalysis, and characterizing the kinetic properties with natural substrates. nih.govresearchgate.net

Analysis of UDP-Galactose 4-Epimerase (GALE) Function and Regulation

UDP-Galactose 4-Epimerase (GALE), the third enzyme in the Leloir pathway, catalyzes the reversible epimerization of UDP-galactose to UDP-glucose. wikipedia.org This reaction is crucial for both galactose catabolism and for providing UDP-galactose for biosynthetic pathways. maastrichtuniversity.nl

Mechanistic Insights: The GALE mechanism involves the oxidation of the substrate at C-4 by a tightly bound NAD+ cofactor to form a 4-keto-pyranose intermediate. This is followed by rotation of the intermediate in the active site and subsequent reduction by NADH from the opposite face to yield the C-4 epimer. researchgate.net The key chemistry occurs at the C-4 position.

While no studies using D-Galactose-6,6-d2 were identified, kinetic isotope effect studies are central to understanding the GALE mechanism. Research has been conducted using substrates with deuterium (B1214612) substitutions at other positions. For instance, studies with UDP-galactose-C-d(7) (a perdeuterated galactose analog) have been used to determine if hydride transfer is the rate-limiting step of the reaction. nih.gov These experiments revealed that for the wild-type enzyme, hydride transfer is not rate-limiting, but it becomes rate-limiting in certain mutants, providing deep insight into the contributions of specific active site residues like Tyr149 and Ser124 to catalysis. nih.gov

Table 1: Kinetic Isotope Effects (KIE) in GALE Mutants with UDP-galactose-C-d(7) Data is illustrative of the types of findings in the field, derived from published studies.

Enzyme VariantpHDeuterium KIE on kcatInferred Rate-Limiting Step
Wild-Type GALE6.0 - 9.0~1.0Conformational Change / Product Release
Y149F-GalE6.22.2 ± 0.4Hydride Transfer
Y149F-GalE8.31.1 ± 0.5Conformational Change
S124A-GalE6.0 - 9.02.0 ± 0.2Hydride Transfer

Exploring Glycosyltransferase Substrate Specificity and Catalytic Activities

Glycosyltransferases are a large family of enzymes that catalyze the transfer of sugar moieties from an activated donor sugar, such as UDP-galactose, to an acceptor molecule, which can be a lipid, protein, or another carbohydrate.

Mechanistic Insights: The reaction occurs at the anomeric C-1 carbon of the donor sugar. While the C-6 position is not directly involved in the catalytic bond-forming event, modifications at this position can be used to probe substrate specificity and the importance of interactions between the enzyme and the hydroxyl group at C-6. For example, studies have been performed using UDP-6-deoxy-D-galactose with bovine β-(1→4)-galactosyltransferase. merckmillipore.com This research showed that the transfer rate of 6-deoxy-D-galactose was significantly lower (1.3%) than that of D-galactose, indicating that the C-6 hydroxyl group is important for efficient binding and/or catalysis. merckmillipore.com

No studies specifically using D-Galactose-6,6-d2 were found. However, based on the findings with 6-deoxy-D-galactose, it is conceivable that D-Galactose-6,6-d2 could be used in a similar manner to explore subtle enzyme-substrate interactions at the C-6 position, although any observed kinetic effect would likely be steric or electronic rather than a primary KIE. merckmillipore.com

Role of D Galactose 6,6 C T2 9ci in Glycobiology and Complex Oligosaccharide Biosynthesis

Tracing the Assembly of Glycoproteins and Glycolipids

D-galactose is a fundamental building block of the glycan portions of glycoproteins and glycolipids, which are essential molecules involved in a vast array of biological processes. pfanstiehl.com The process of tracking the assembly of these complex molecules, known as glycoconjugates, is greatly facilitated by the use of stable isotope tracers like D-Galactose-6,6-d2. nih.govresearchgate.net

When introduced into a cellular system, D-Galactose-6,6-d2 enters the Leloir pathway, the primary route for galactose metabolism. Here, it is converted into the activated sugar nucleotide, UDP-D-Galactose-6,6-d2. This labeled precursor is then utilized by enzymes called glycosyltransferases, which attach the galactose unit to growing oligosaccharide chains on proteins and lipids. nih.govmdpi.com The deuterium (B1214612) label acts as a silent reporter, increasing the mass of the galactose residue by two daltons.

This subtle mass difference is readily detectable by mass spectrometry. By analyzing the mass spectra of isolated glycoproteins and glycolipids, researchers can identify which molecules have incorporated the labeled galactose, confirming its role as a constituent monosaccharide. This method allows for the direct observation of the glycosylation process in real-time and within a native biological context, providing clear insights into the step-by-step assembly of these vital macromolecules. nih.govresearchgate.net

Glycoconjugate ClassSpecific ExampleKey Function(s)Relevance of Galactose Tracing
N-linked GlycoproteinsImmunoglobulin G (IgG)Immune response, effector function. rsc.orgTo understand how glycosylation patterns on antibodies affect their stability and function. doi.org
O-linked GlycoproteinsMucinsLubrication, cell signaling, pathogen barrier.To study the biosynthesis of mucin-type glycans, which are often altered in diseases like cancer. nih.gov
GlycosphingolipidsGanglioside GD3Cell growth, differentiation, cell-cell recognition. pnas.orgTo trace the synthesis of specific gangliosides that serve as markers for stem cells and tumors. pnas.org
GlycosphingolipidsGalactosylceramide (GalCer)Myelin sheath formation in the nervous system.To investigate the assembly of myelin-specific lipids and their role in neurological health.

Mapping Oligosaccharide Synthesis Pathways and Branching Events

The biosynthesis of oligosaccharides is a complex, non-template-driven process orchestrated by a series of specific glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. mdpi.com D-Galactose-6,6-d2 is an invaluable tool for dissecting these intricate pathways and understanding the factors that determine the final glycan structure, including branching. nih.govnih.gov

Metabolic flux analysis using labeled substrates like D-Galactose-6,6-d2 allows researchers to quantify the flow of metabolites through various interconnected pathways. researchgate.netdntb.gov.ua For instance, cells can synthesize UDP-galactose either directly from exogenous galactose (the salvage pathway) or by converting UDP-glucose via the enzyme UDP-glucose 4-epimerase (GALE). By supplying cells with D-Galactose-6,6-d2 and analyzing the isotopic enrichment in the final glycans, scientists can determine the relative contribution of each pathway. nih.govresearchgate.net This provides a snapshot of the cell's metabolic state and how it adapts to different nutrient conditions. nih.govresearchgate.net

Furthermore, the precise location of the isotopic label can help in structural elucidation. Fragmentation analysis in tandem mass spectrometry (MS/MS) breaks down complex glycans into smaller pieces. The masses of these fragments reveal their composition. By identifying which fragments contain the two-dalton mass shift from the deuterium-labeled galactose, researchers can map its position within the oligosaccharide chain and deduce the branching patterns created during synthesis. researchgate.net This level of detail is critical for understanding how cells generate the enormous diversity of glycan structures. nih.gov

Research QuestionExperimental Approach with D-Galactose-6,6-d2Information GainedScientific Reference Principle
Distinguishing direct incorporation vs. de novo synthesisCo-feeding cells with labeled galactose and unlabeled glucose.Quantifies the metabolic flux from exogenous galactose into the UDP-galactose pool compared to the flux from glucose.Metabolic Flux Analysis. nih.govnih.gov
Identifying products of specific galactosyltransferasesIntroducing the tracer into cells with known glycosyltransferase expression.Confirms the specific oligosaccharide structures synthesized by a particular enzyme by observing the incorporation of labeled galactose.Enzyme Function Analysis. nih.gov
Mapping branching structuresAnalyzing labeled glycans with tandem mass spectrometry (MS/MS).The mass shift in specific fragments reveals the location of the labeled galactose, helping to define the glycan's topology.Structural Glycomics. researchgate.net
Investigating alternative catabolic pathwaysTracing the label in organisms with mutations in the primary (Leloir) pathway.Elucidates alternative metabolic routes for galactose, such as the oxido-reductive pathway found in some fungi.Comparative Metabolism. researchgate.netescholarship.org

Investigation of Cell Surface Glycan Remodeling and Functional Roles

The glycocalyx, a dense layer of glycans on the cell surface, is highly dynamic and undergoes constant remodeling. These structural changes are crucial for mediating cellular functions, including cell adhesion, signaling, and interactions with the environment. mdpi.com Pulse-chase experiments using D-Galactose-6,6-d2 are a classic and powerful method for studying these dynamic processes. science.govfiveable.menih.gov

In a pulse-chase experiment, cells are first briefly exposed to D-Galactose-6,6-d2 (the "pulse"), which labels a specific cohort of glycoconjugates being synthesized at that moment. fiveable.menih.gov The labeled medium is then replaced with a medium containing an excess of unlabeled galactose (the "chase"). By tracking the fate of the deuterium-labeled molecules over time, researchers can observe the rate at which they are modified, trafficked to different cellular compartments, or shed from the cell surface. semanticscholar.org

This technique provides critical insights into the functional roles of glycans. For example, by tracking labeled cell surface receptors, scientists can monitor how glycosylation affects their internalization and signaling activity. Similarly, the role of specific galactose-containing glycans in cell adhesion can be studied by observing the behavior of labeled cells interacting with extracellular matrix components or other cells. The ability to follow a specific population of molecules over time makes it possible to connect structural changes in the glycocalyx to functional outcomes. semanticscholar.org

Process InvestigatedExperimental Finding Using Isotope TracingImplication for Glycan FunctionRelevant Research Context
Glycoprotein Receptor InternalizationLabeled receptors are tracked from the cell surface to internal vesicles after ligand binding.Demonstrates the role of specific glycan structures in mediating receptor endocytosis and signaling.Cell Signaling Dynamics
Cell AdhesionGalactosylation of surface proteins was shown to increase tumor cell binding to endothelial monolayers. semanticscholar.orgHighlights the role of terminal galactose residues in mediating cell-cell recognition and adhesion, a key step in tumor metastasis.Cancer Biology semanticscholar.org
Glycan-Lectin InteractionsPulse-chase analysis reveals the residence time of specific labeled glycans on the cell surface that are recognized by lectins.Elucidates the dynamic nature of the "glyco-code" that governs how cells interact with their environment via glycan-binding proteins.Functional Glycomics
Response to Cellular DifferentiationMetabolic flux of labeled monosaccharides into glycans changes as stem cells differentiate into neural cells. nih.govresearchgate.netShows that the cellular glycosylation machinery is remodeled to support the functions of specialized cell types.Developmental Biology nih.govresearchgate.net

Analyzing Glycoconjugate Turnover and Degradation Pathways

All cellular components, including glycoproteins and glycolipids, are subject to a continuous cycle of synthesis and degradation, a process known as turnover. Stable isotope labeling with D-Galactose-6,6-d2 provides a direct method to measure the rate of this turnover and to investigate the pathways involved in glycoconjugate degradation. physoc.orgnih.gov

By introducing the labeled galactose into cells and monitoring the rate at which the deuterium label is lost from the total pool of glycoconjugates, researchers can calculate the biological half-life of these molecules. nih.govsemanticscholar.org Studies have shown that different glycan structures can have different turnover rates; for example, increased sialylation has been found to slow down glycan turnover. researchgate.netnih.gov

Furthermore, tracing the label can illuminate degradation pathways. The primary site for glycoconjugate breakdown is the lysosome, where a battery of enzymes, including galactosidases, cleaves oligosaccharide chains back into their constituent monosaccharides. nih.gov By tracking the fate of the released D-Galactose-6,6-d2, scientists can determine if it is expelled from the cell or re-enters the metabolic machinery to be used in the synthesis of new glycoconjugates (a "salvage" pathway). This provides a comprehensive view of the entire life cycle of these molecules, from synthesis to degradation and recycling.

Parameter MeasuredMethodologyKey Finding from Isotope Tracing StudiesSignificance
Glycan Half-LifePulse-chase labeling followed by monitoring the decay of the isotopic signal over time. nih.govThe turnover rate of glycans can be influenced by their structure; for example, sialylation can increase half-life while high-mannose structures are associated with higher turnover. researchgate.netReveals how glycan structure impacts the stability and residence time of glycoproteins.
Degradation LocationTracking labeled glycoconjugates to lysosomes using cell fractionation and microscopy.Confirms the lysosome as the primary site for the catabolism of complex glycoconjugates.Understanding of subcellular catabolic processes. nih.gov
Monosaccharide SalvageDetecting the reappearance of the deuterium label in newly synthesized glycans after an initial pulse-chase.Demonstrates that monosaccharides from degraded glycoconjugates can be efficiently recycled back into biosynthetic pathways.Highlights the efficiency of cellular metabolism and nutrient conservation.
Bacterial DegradationAnalyzing the genomes of gut bacteria for pathways that break down host-derived glycans. frontiersin.orgGut microbes possess specific enzymatic pathways (e.g., Leloir and De Ley-Doudoroff) to catabolize galactose released from host mucin glycoproteins. researchgate.netfrontiersin.orgElucidates the metabolic interactions between the host and its microbiome.

Advanced Analytical Methodologies for D Galactose 6,6 C T2 9ci and Its Derivatives

Quantitative Radiometric Detection using Liquid Scintillation Spectrometry

Liquid Scintillation Counting (LSC) is a fundamental technique for the quantitative measurement of beta-emitting radionuclides like tritium (B154650) (³H). revvity.comtransat-h2020.eu This method is highly sensitive and is the primary choice for quantifying D-Galactose-6,6-C-t2(9CI) in various biological and environmental samples. nih.govdtu.dk

The principle of LSC involves dissolving the sample containing the tritiated compound in a "cocktail" containing an aromatic solvent and scintillators (fluors). revvity.com The low-energy beta particles emitted by the tritium transfer their energy to the solvent molecules, which in turn excite the fluors. As the fluors return to their ground state, they emit photons of light. revvity.commdpi.com These light flashes are detected and converted into electrical pulses by photomultiplier tubes (PMTs) in a liquid scintillation counter. The number of pulses is proportional to the amount of radioactivity in the sample. revvity.comtransat-h2020.eu

For samples with very low concentrations of D-Galactose-6,6-C-t2(9CI), a pre-analytical step of electrolytic enrichment can be employed to increase the tritium concentration, thereby improving the detection limit. dtu.dkbundesumweltministerium.debundesumweltministerium.de Sample preparation is critical and involves ensuring the sample is homogenous within the scintillation cocktail to allow for efficient energy transfer. An aliquot of the sample is carefully mixed with the cocktail in a scintillation vial, which is then placed in the counter. bundesumweltministerium.debundesumweltministerium.de To minimize interference from chemiluminescence and phosphorescence, samples are often dark-adapted and cooled before counting. bundesumweltministerium.de

ParameterDescriptionTypical Value/Setting
Radionuclide Tritium (³H)Beta emitter
Scintillation Cocktail A mixture of an aromatic solvent (e.g., toluene), an emulsifier, and fluors (e.g., PPO, POPOP). The choice depends on the sample's aqueous or organic nature.Varies by sample type
Sample Volume The amount of the sample containing the tritiated compound mixed with the cocktail.1-10 mL
Cocktail Volume The volume of the scintillation cocktail added to the sample.10-20 mL
Counting Window The energy range set on the spectrometer to specifically detect the beta particles from tritium.Optimized for tritium
Counting Time The duration for which the sample is counted to achieve statistical significance.1-10 minutes per sample
Quench Correction A method to correct for the reduction in light output due to interfering substances in the sample.External standard or spectral index

High-Resolution Chromatographic Separation and Identification (e.g., HPLC, HPAEC-PAD)

Chromatographic techniques are indispensable for separating D-Galactose-6,6-C-t2(9CI) from its metabolites or other carbohydrates in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC) is a powerful tool for this purpose. berthold.com In a typical setup, the sample is injected into the HPLC system, where it is separated on a column based on the differential partitioning of the analytes between the mobile and stationary phases. For carbohydrate analysis, columns such as amino- or polymer-based columns are often used. spectralabsci.comlcms.czyoutube.com Detection can be achieved using a refractive index (RI) detector for general sugar analysis, but for radiolabeled compounds, an in-line flow scintillation detector is essential for specific and sensitive detection of the tritiated molecules. berthold.comresearchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another highly effective technique for carbohydrate analysis. researchgate.netresearchgate.netthermofisher.com This method takes advantage of the weakly acidic nature of carbohydrates, allowing for their separation as anions at high pH on a strong anion-exchange column. thermofisher.com HPAEC-PAD offers high-resolution separation of closely related sugars, including isomers. chromatographyonline.com The pulsed amperometric detector provides sensitive and direct detection without the need for derivatization. thermofisher.comchromatographyonline.com When analyzing D-Galactose-6,6-C-t2(9CI), fractions can be collected post-detection and subsequently quantified by liquid scintillation counting.

ParameterHPLC with Radiometric DetectionHPAEC-PAD
Stationary Phase (Column) Amino-propyl bonded silica (B1680970), polymer-based columns (e.g., Prevail Carbohydrate ES) spectralabsci.comHigh-efficiency, pellicular, anion-exchange resins (e.g., Dionex CarboPac™ series) thermofisher.comnih.gov
Mobile Phase Acetonitrile/Water gradients spectralabsci.comHigh-purity water, sodium hydroxide, and sodium acetate gradients chromatographyonline.com
Detector In-line flow scintillation detector, Refractive Index (RI) detector berthold.comresearchgate.netPulsed Amperometric Detector (PAD) with a gold working electrode
Flow Rate 0.5 - 1.5 mL/min0.2 - 1.0 mL/min
Temperature Ambient or controlled (e.g., 30-40 °C)Controlled (e.g., 30 °C)

Spectroscopic Techniques for Structural Elucidation of Metabolites (e.g., NMR in conjunction with labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including the metabolites of D-Galactose-6,6-C-t2(9CI). unl.eduhyphadiscovery.com The presence of the tritium label offers unique advantages for these studies.

Tritium (³H) is an excellent nucleus for NMR analysis due to its spin of 1/2, high gyromagnetic ratio, and high sensitivity. unt.edu A significant advantage of ³H NMR is the low natural abundance of tritium, which results in no background signals. unt.edu The chemical shifts in ³H NMR are nearly identical to those in proton (¹H) NMR, which allows for the vast library of ¹H NMR data to be used for structural assignments. nih.gov This makes it possible to unambiguously determine the site of tritium labeling. nih.gov

To elucidate the structure of metabolites, a suite of NMR experiments is typically employed. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish connectivity between atoms. By comparing the NMR spectra of the parent compound, D-Galactose-6,6-C-t2(9CI), with those of its metabolites, the exact structural changes that have occurred during metabolism can be determined. maratechnmr.com

NMR ExperimentInformation Provided
¹H NMR Provides information on the chemical environment of protons.
¹³C NMR Provides information on the carbon skeleton of the molecule. unimo.it
³H NMR Directly detects the tritium nucleus, confirming the position of the label and aiding in the identification of tritiated metabolites. nih.gov
COSY Shows correlations between protons that are coupled to each other, typically through two or three bonds.
HSQC Correlates protons with their directly attached carbons.
HMBC Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular structure.

Autoradiographic and Imaging Modalities for Spatial Distribution in Research

Autoradiography is a powerful imaging technique used to visualize the spatial distribution of radiolabeled compounds within tissues, organs, or even whole organisms. wikipedia.orgnih.gov For D-Galactose-6,6-C-t2(9CI), this method can provide invaluable insights into its absorption, distribution, and potential sites of accumulation. researchgate.net

The technique involves administering the tritiated compound to a research animal and, after a specific time, obtaining tissue sections. These sections are then placed in direct contact with a photographic emulsion or a sensitive radiation detector. nih.gov The beta particles emitted from the decay of tritium in the tissue expose the emulsion or are detected by the imaging system, creating an image that maps the location and concentration of the radioactivity. wikipedia.org

Two main types of autoradiography are commonly used:

Whole-Body Autoradiography (WBA): This technique provides a macroscopic view of the distribution of the radiolabeled compound throughout the entire body of an animal. nih.gov

Microautoradiography (MARG): This method offers higher resolution, allowing for the localization of the compound at the cellular and subcellular level. nih.govnih.gov

A key advantage of using tritium for autoradiography is the low energy of its beta particles, which results in a short path length in the tissue. This leads to very high-resolution images, allowing for precise localization of the labeled compound. mdpi.com Quantitative analysis of the autoradiographs can be performed by measuring the density of the exposed film or the signal from the detector, which can then be correlated to the concentration of D-Galactose-6,6-C-t2(9CI) and its derivatives in different tissues. nih.gov

TechniqueResolutionApplication
Whole-Body Autoradiography (WBA) Macroscopic (organ/tissue level)Provides an overview of the distribution of the compound throughout the entire animal body, identifying target organs and tissues. nih.gov
Microautoradiography (MARG) Microscopic (cellular/subcellular level)Determines the localization of the compound within specific cells or cellular compartments. nih.govnih.gov
Digital Autoradiography High resolution with a large dynamic rangeUses electronic detectors instead of film for faster and more quantitative analysis of radioactivity distribution. nih.gov

Theoretical Frameworks and Computational Modeling Integrating D Galactose 6,6 C T2 9ci Data

Kinetic Modeling of Substrate Transport and Enzyme Kinetics

The use of D-Galactose-6,6-C-t2(9CI) is particularly advantageous in the kinetic modeling of substrate transport and enzyme reactions. The deuterium (B1214612) label allows for the precise tracking of galactose uptake and its subsequent enzymatic conversions without chemically altering its fundamental biochemical properties in a way that would significantly perturb the system.

Detailed research findings indicate that tracking the rate of appearance of labeled galactose inside a cell provides a direct measure of transport kinetics. By measuring the intracellular concentration of D-Galactose-6,6-C-t2(9CI) over a time course, key transport parameters such as the maximal transport rate (Vmax) and the Michaelis constant (Km) for the transporter protein can be determined.

Furthermore, this isotopic tracer is instrumental in elucidating enzyme mechanisms through the study of kinetic isotope effects (KIEs). nih.gov A KIE occurs when the isotopic substitution at a particular atomic position involved in a bond-breaking or bond-forming event in the rate-limiting step of a reaction results in a change in the reaction rate. nih.gov For an enzyme like galactose oxidase, which catalyzes the oxidation of the C-6 hydroxymethyl group of galactose, using D-Galactose-6,6-C-t2(9CI) as a substrate would directly probe the C-H bond cleavage at this position. nih.gov A significant KIE (kH/kD > 1) would provide strong evidence that this step is rate-limiting in the catalytic mechanism. nih.gov

Table 1: Representative Data for Kinetic Modeling of D-Galactose-6,6-C-t2(9CI) Transport This interactive table provides hypothetical data illustrating the uptake of labeled galactose into a cell population over time, which can be used to model transporter kinetics.

Time (seconds) Extracellular Concentration (mM) Intracellular Concentration (mM)
0 10.0 0.0
10 9.8 0.2
20 9.6 0.4
30 9.4 0.6
60 8.8 1.2
120 7.6 2.4

Table 2: Illustrative Enzyme Kinetic Parameters with Isotopic Substitution This table presents a hypothetical comparison of kinetic parameters for the enzyme Galactokinase, demonstrating a potential kinetic isotope effect when using D-Galactose-6,6-C-t2(9CI) as a substrate.

Substrate Km (mM) Vmax (µmol/min/mg protein) Kinetic Isotope Effect (Vmax H / Vmax D)
D-Galactose 0.5 150 1.0
D-Galactose-6,6-C-t2(9CI) 0.5 125 1.2

Metabolic Network Reconstruction and Flux Analysis Algorithms

Isotopically labeled tracers are essential for moving from a static metabolic network map to a dynamic model of metabolic fluxes. wikipedia.org D-Galactose-6,6-C-t2(9CI) serves as a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the in vivo rates of reactions throughout a metabolic network. researchgate.net When cells are cultured with this labeled substrate, the deuterium atoms are incorporated into various downstream metabolites.

The core of galactose metabolism proceeds through the Leloir pathway, where galactose is first phosphorylated to galactose-1-phosphate by galactokinase. youtube.comyoutube.comresearchgate.net This is then converted to UDP-galactose, which can be epimerized to UDP-glucose and subsequently enter central carbon metabolism. youtube.comyoutube.com By tracing the deuterium from the C-6 position of galactose, the flux through this pathway can be quantified. The label will be incorporated into glucose-1-phosphate, and subsequently into metabolites of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.

Flux analysis algorithms, such as those used in 13C-MFA, can be adapted for deuterium labeling data. youtube.com These algorithms use the measured isotopic labeling patterns of metabolites (typically from mass spectrometry), along with a stoichiometric model of the metabolic network, to solve for the unknown intracellular fluxes. wikipedia.orgmdpi.com The data derived from D-Galactose-6,6-C-t2(9CI) can help to resolve fluxes at key branch points, for example, determining the relative contribution of galactose versus other sugars to glycolysis.

Table 3: Example of Flux Distribution Determined Using D-Galactose-6,6-C-t2(9CI) Data This interactive table provides a simplified, hypothetical output from a metabolic flux analysis experiment, showing the calculated flux through key reactions in central carbon metabolism after the introduction of labeled galactose.

Reaction Pathway Relative Flux (normalized to Galactose uptake)
Galactokinase Leloir Pathway 100
UDP-galactose-4-epimerase Leloir Pathway 95
Phosphoglucomutase Glycolysis Entry 90
Glucose-6-phosphate dehydrogenase Pentose Phosphate Pathway 15
Phosphofructokinase Glycolysis 75
Pyruvate Kinase Glycolysis 75

Isotopic Exchange and Tracing Models for Pathway Deconvolution

One of the most powerful applications of stable isotope tracers like D-Galactose-6,6-C-t2(9CI) is in the deconvolution of complex and interconnected metabolic pathways. nih.gov In many instances, a metabolite can be synthesized or degraded through multiple different routes. Isotopic tracing allows researchers to distinguish between these routes and quantify their relative contributions.

For instance, the deuterium label from C-6 of galactose will be transferred to C-6 of glucose-6-phosphate and fructose-6-phosphate. If this label appears in sedoheptulose-7-phosphate or erythrose-4-phosphate, it provides direct evidence of the reversibility of the non-oxidative pentose phosphate pathway. The specific pattern of deuterium labeling in downstream metabolites, known as mass isotopomer distribution, serves as a fingerprint for the metabolic pathways that were active. mdpi.com

Isotopic exchange models can further leverage this data to understand the bidirectionality of enzymatic reactions. By analyzing the rate at which a label is lost or gained in a particular metabolite pool at isotopic steady state, the forward and reverse fluxes of a reaction can be estimated. This level of detail is critical for understanding metabolic regulation and identifying points of metabolic control or dysfunction. The use of deuterium labeling, in particular, can provide unique insights into reactions involving C-H bond metabolism. researchgate.netnih.gov

Table 4: Representative Mass Isotopomer Distribution in a Downstream Metabolite This table shows a hypothetical mass isotopomer distribution for pyruvate, a key metabolite at the junction of several pathways, following administration of D-Galactose-6,6-C-t2(9CI). The presence of labeled isotopologues (M+1, M+2) provides quantitative data for pathway deconvolution.

Mass Isotopologue Description Relative Abundance (%)
M+0 Unlabeled Pyruvate 65
M+1 Pyruvate with one Deuterium atom 25
M+2 Pyruvate with two Deuterium atoms 10

Emerging Research Paradigms and Future Perspectives for D Galactose 6,6 C T2 9ci

Integration with Multi-Omics Research in Carbohydrate Biology

The advent of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. The incorporation of stable isotope tracers like D-Galactose-6,6-C-t2(9CI) into multi-omics workflows adds a dynamic dimension, allowing researchers to move beyond static snapshots of cellular components to a more comprehensive understanding of metabolic fluxes and pathway activities.

In the context of carbohydrate biology, D-Galactose-6,6-C-t2(9CI) can be utilized to trace the fate of galactose through various interconnected metabolic networks. For instance, in studies of galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, this tracer can help elucidate the activity of alternative metabolic pathways. By administering D-Galactose-6,6-C-t2(9CI) to cellular or animal models of galactosemia, researchers can use mass spectrometry-based metabolomics to quantify the incorporation of deuterium (B1214612) into downstream metabolites. This provides a quantitative measure of the flux through pathways such as the Leloir pathway and alternative routes of galactose metabolism.

Furthermore, when combined with proteomics and transcriptomics, the data generated from D-Galactose-6,6-C-t2(9CI) tracing can reveal how metabolic perturbations are linked to changes in gene expression and protein abundance. For example, an increase in the flux of galactose through a particular pathway, as determined by deuterium labeling, may be correlated with the upregulation of genes encoding the enzymes in that pathway. This integrated approach can help to identify key regulatory nodes and potential therapeutic targets.

A hypothetical multi-omics study using D-Galactose-6,6-C-t2(9CI) could involve the following steps:

Cell Culture and Isotope Labeling: Culturing cells in a medium containing D-Galactose-6,6-C-t2(9CI).

Metabolite Extraction and Analysis: Performing mass spectrometry to identify and quantify deuterated metabolites.

Proteomic and Transcriptomic Analysis: Analyzing changes in protein and mRNA levels in response to galactose metabolism.

Data Integration and Modeling: Using computational tools to integrate the multi-omics datasets and construct a comprehensive model of galactose metabolism.

Development of Advanced Radiolabeling Strategies for Glycomics

Glycomics, the comprehensive study of the glycome (the entire complement of sugars in an organism), is a rapidly growing field. The development of advanced labeling strategies is crucial for the sensitive and specific detection and quantification of glycans. While the term "radiolabeling" traditionally refers to the use of radioactive isotopes, in the broader context of isotopic labeling, stable isotopes like deuterium offer a safe and effective alternative for mass spectrometry-based analysis.

D-Galactose-6,6-C-t2(9CI) can be metabolically incorporated into a wide range of glycoconjugates, including glycoproteins and glycolipids. The deuterium label at the C-6 position of galactose provides a unique mass signature that can be readily detected by mass spectrometry. This allows for the specific tracking of newly synthesized glycans and the quantitative comparison of glycan profiles between different biological samples.

One of the key advantages of using D-Galactose-6,6-C-t2(9CI) in glycomics is its ability to distinguish between pre-existing and newly synthesized glycans. This is particularly useful for studying dynamic processes such as glycan turnover and the response of the glycome to external stimuli. For example, in a study of cellular differentiation, researchers could use D-Galactose-6,6-C-t2(9CI) to label the glycans that are synthesized during the differentiation process, providing insights into the role of glycosylation in this fundamental biological process.

Advanced labeling strategies using D-Galactose-6,6-C-t2(9CI) could also be combined with other techniques, such as chemical derivatization and enzymatic release of glycans, to provide more comprehensive structural information. The development of new analytical workflows that integrate these different approaches will be essential for advancing the field of glycomics.

Potential in Novel Biomarker Discovery through Metabolic Tracing

Metabolic tracing with stable isotope-labeled compounds is a powerful approach for the discovery of novel biomarkers for a wide range of diseases. By tracing the metabolic fate of a specific substrate, researchers can identify metabolic pathways that are altered in a disease state and discover novel metabolites that can serve as diagnostic or prognostic biomarkers.

D-Galactose-6,6-C-t2(9CI) has significant potential for biomarker discovery in the context of diseases associated with altered galactose metabolism. As previously mentioned, galactosemia is a prime example, but other conditions, such as certain types of cancer and neurodegenerative diseases, have also been linked to perturbations in glycosylation and carbohydrate metabolism.

In a typical biomarker discovery study, D-Galactose-6,6-C-t2(9CI) would be administered to a cohort of healthy individuals and patients with a specific disease. Biological samples, such as blood or urine, would then be collected over time and analyzed by mass spectrometry to identify and quantify deuterated metabolites. Statistical analysis of the resulting data could then be used to identify metabolites that are differentially produced or cleared in the patient group compared to the healthy controls.

For example, in a study of liver cancer, D-Galactose-6,6-C-t2(9CI) could be used to probe for alterations in hepatic galactose metabolism. It is known that the liver plays a central role in galactose metabolism, and it is plausible that the metabolic phenotype of liver cancer cells is different from that of healthy hepatocytes. By tracing the fate of deuterated galactose, it may be possible to identify novel biomarkers that can be used for the early detection or monitoring of liver cancer.

The table below illustrates a hypothetical comparison of deuterated metabolite levels in healthy controls versus a disease state, showcasing the potential for biomarker identification.

MetaboliteHealthy Control (Relative Abundance)Disease State (Relative Abundance)Fold ChangePotential Significance
Deuterated Galactose-1-phosphate1.05.2+5.2Accumulation due to enzyme deficiency (e.g., Galactosemia)
Deuterated UDP-galactose1.00.3-3.3Impaired incorporation into glycans
Deuterated Galactitol1.08.9+8.9Increased flux through alternative metabolic pathway
Deuterated Lactate (B86563)1.01.1+0.1Minimal change in glycolytic end-product

This data could then be used to develop new diagnostic tests or to gain a deeper understanding of the underlying pathophysiology of the disease. The use of stable isotope tracers like D-Galactose-6,6-C-t2(9CI) represents a promising avenue for the discovery of the next generation of metabolic biomarkers.

Q & A

Q. What are the recommended synthesis and characterization methods for D-Galactose-6,6-C-t2(9CI)?

  • Methodological Answer : Synthesis typically involves isotopic labeling (C-t2) via catalytic tritiation or enzymatic incorporation. Post-synthesis, purification is achieved using reverse-phase HPLC to ensure >98% isotopic purity . Characterization requires NMR (¹H, ¹³C, and 2D experiments) to confirm structural integrity and mass spectrometry (LC-MS or MALDI-TOF) to verify isotopic incorporation. For example, compare isotopic peaks in MS spectra against unlabeled D-Galactose to quantify labeling efficiency .

Q. What precautions are critical for handling and storing D-Galactose-6,6-C-t2(9CI) in laboratory settings?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, EN166-compliant goggles) to prevent skin/eye contact. Work in a fume hood for powder handling to avoid inhalation .
  • Storage : Store in airtight containers with desiccants at 15–25°C. Monitor humidity (<30% RH) to prevent hygroscopic degradation. Avoid proximity to strong oxidizers (e.g., peroxides) .

Q. How can researchers optimize solubility and formulation for in vitro assays using D-Galactose-6,6-C-t2(9CI)?

  • Methodological Answer :
  • Solubility : Pre-dissolve in sterile water (180 g/L at 25°C, pH 5.0–7.0) . For organic solvents (e.g., DMSO), use sonication at 37°C for 10–15 minutes.
  • Formulation : For cell culture, filter-sterilize (0.22 µm) and validate stability via HPLC post-reconstitution. Include isotonic agents (e.g., NaCl) to maintain osmolality in physiological studies .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of D-Galactose-6,6-C-t2(9CI) influence enzymatic reaction studies?

  • Methodological Answer :
  • Experimental Design : Compare reaction rates (Vmax/Km) of labeled vs. unlabeled substrates in galactose-metabolizing enzymes (e.g., galactose oxidase). Use stopped-flow spectroscopy or quench-flow LC-MS to capture transient intermediates .
  • Data Interpretation : Calculate KIE as KIE=klightkheavy\text{KIE} = \frac{k_{\text{light}}}{k_{\text{heavy}}}. A KIE >1 indicates rate-limiting bond cleavage (C-H vs. C-T). Validate with computational models (DFT or QM/MM simulations) .

Q. How should discrepancies in metabolic flux data from D-Galactose-6,6-C-t2(9CI) tracing studies be resolved?

  • Methodological Answer :
  • Controlled Variables : Standardize cell culture conditions (e.g., O₂ levels, glucose/galactose ratios) to minimize confounding .
  • Replication : Perform triplicate experiments with independent cell batches. Use meta-analysis (e.g., fixed-effects models) to assess inter-study variability .
  • Analytical Cross-Check : Combine LC-MS flux data with ¹³C-NMR isotopomer analysis for cross-validation .

Q. What are the key considerations when extrapolating in vitro findings with D-Galactose-6,6-C-t2(9CI) to in vivo models?

  • Methodological Answer :
  • Dosage Scaling : Adjust concentrations using allometric scaling (e.g., body surface area) from cell culture to animal models .
  • Toxicity Screening : Conduct acute toxicity assays (OECD 423) in rodents, monitoring biomarkers like ALT/AST for hepatic stress .
  • Compartmental PK/PD Modeling : Track isotopic distribution in blood, liver, and urine via scintillation counting or PET imaging .

Data Contradiction and Validation

Q. How to address conflicting reports on D-Galactose-6,6-C-t2(9CI)'s role in oxidative stress models?

  • Methodological Answer :
  • Variable Isolation : Test the compound under controlled oxidative conditions (e.g., H₂O₂ exposure ± antioxidants like NAC) .
  • Endpoint Harmonization : Use standardized assays (e.g., TBARS for lipid peroxidation, SOD activity) to enable cross-study comparisons .
  • Meta-Regression : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify moderators (e.g., cell type, exposure duration) .

Tables for Reference

Parameter Recommended Protocol Source
Isotopic Purity ValidationLC-MS with isotopic peak ratio analysis
Storage Stability25°C, <30% RH, desiccated
Acute Toxicity ScreeningOECD 423 guidelines, rodent models
Metabolic Flux Analysis¹³C-NMR isotopomer + LC-MS integration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.